Ertugliflozin-d5: A Technical Guide for Researchers and Drug Development Professionals
Ertugliflozin-d5: A Technical Guide for Researchers and Drug Development Professionals
An in-depth technical guide on the chemical structure, properties, and analytical applications of Ertugliflozin-d5, a deuterated analog of the SGLT2 inhibitor Ertugliflozin.
Introduction
Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. By blocking SGLT2, Ertugliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes mellitus. Ertugliflozin-d5 is a stable isotope-labeled version of Ertugliflozin, where five hydrogen atoms in the ethoxy group have been replaced with deuterium. This isotopic labeling makes Ertugliflozin-d5 an invaluable tool in pharmacokinetic and bioanalytical studies, where it serves as an internal standard for the accurate quantification of Ertugliflozin in biological matrices. This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Ertugliflozin-d5.
Chemical Structure and Properties
Ertugliflozin-d5 possesses a complex polycyclic structure. The key chemical identifiers and properties are summarized in the table below. While extensive experimental data on the physical properties of Ertugliflozin-d5 are not publicly available, the provided information is based on data from various chemical suppliers and databases.
| Property | Value | Source(s) |
| IUPAC Name | (1S,2S,3S,4R,5S)-5-(4-Chloro-3-(4-(ethoxy-d5)benzyl)phenyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | [1][2] |
| CAS Number | 1298086-22-2 | [1][2] |
| Molecular Formula | C₂₂H₂₀D₅ClO₇ | [1] |
| Molecular Weight | 441.92 g/mol | [1] |
| Appearance | Off-White Solid | [3] |
| Melting Point | Not publicly available | |
| Boiling Point | Not publicly available | |
| Solubility | Not publicly available | |
| Parent Drug | Ertugliflozin | [1] |
Mechanism of Action of Ertugliflozin
As a deuterated analog, Ertugliflozin-d5 is expected to exhibit the same mechanism of action as Ertugliflozin. The primary therapeutic effect of Ertugliflozin is the inhibition of SGLT2 in the proximal convoluted tubules of the kidneys.[4] This inhibition prevents the reabsorption of filtered glucose from the urine back into the bloodstream, leading to increased urinary glucose excretion and a reduction in plasma glucose levels.
Caption: Mechanism of SGLT2 Inhibition by Ertugliflozin.
Experimental Protocols
Proposed Synthesis of Ertugliflozin-d5
While the specific, proprietary synthesis of Ertugliflozin-d5 is not publicly available, a plausible method for introducing the deuterium labels can be proposed based on standard organic synthesis techniques. The deuterium atoms are located on the ethyl group of the ethoxybenzyl moiety. A common method to achieve this is through the Williamson ether synthesis using a deuterated ethylating agent.
Hypothetical Protocol:
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Starting Material: A suitable precursor of Ertugliflozin containing a free phenol group at the 4-position of the benzyl ring.
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Deprotonation: The phenolic hydroxyl group is deprotonated using a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to form the corresponding phenoxide.
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Deuterated Ethylation: The phenoxide is then reacted with a deuterated ethylating agent, such as ethyl-d5 iodide (CD₃CD₂I) or ethyl-d5 bromide (CD₃CD₂Br). This reaction proceeds via an Sₙ2 mechanism, where the phenoxide displaces the halide to form the deuterated ether linkage.
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Purification: The resulting Ertugliflozin-d5 is purified from the reaction mixture using standard chromatographic techniques, such as column chromatography on silica gel.
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Characterization: The structure and isotopic purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Bioanalytical Method for Quantification of Ertugliflozin using Ertugliflozin-d5
Ertugliflozin-d5 is primarily used as an internal standard for the quantification of Ertugliflozin in biological samples (e.g., plasma, urine) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol:
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Sample Preparation:
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To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of Ertugliflozin-d5 solution in a suitable solvent (e.g., acetonitrile) as the internal standard.
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Perform protein precipitation by adding a sufficient volume of a protein precipitating agent (e.g., acetonitrile or methanol).
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Vortex the mixture to ensure thorough mixing and complete protein precipitation.
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Centrifuge the sample to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Column: A C18 reverse-phase column is typically used.
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Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
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Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
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Injection Volume: 5-10 µL of the reconstituted sample.
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Tandem Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Ertugliflozin: m/z 437.2 → 329.0[5]
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Ertugliflozin-d5: m/z 442.2 → 334.3
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Quantification:
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A calibration curve is constructed by analyzing a series of standard samples with known concentrations of Ertugliflozin and a constant concentration of Ertugliflozin-d5.
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The peak area ratio of the analyte (Ertugliflozin) to the internal standard (Ertugliflozin-d5) is plotted against the concentration of the analyte.
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The concentration of Ertugliflozin in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
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Experimental Workflows
The following diagram illustrates the general workflow for a bioanalytical method using a deuterated internal standard.
Caption: Bioanalytical Workflow using a Deuterated Internal Standard.
Conclusion
Ertugliflozin-d5 is an essential tool for the accurate and precise quantification of Ertugliflozin in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is critical for supporting pharmacokinetic, toxicokinetic, and clinical studies in the development and post-market surveillance of Ertugliflozin. This guide has provided a detailed overview of its chemical properties, the mechanism of action of its parent compound, and representative experimental protocols for its synthesis and analytical application, serving as a valuable resource for researchers and professionals in the field of drug development.
